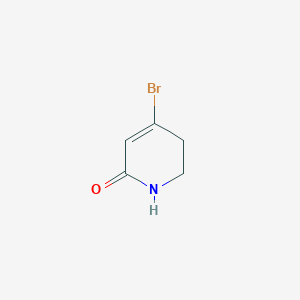
4-Bromo-5,6-dihydropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5,6-dihydropyridin-2(1H)-one, also known as 4-bromo-2-hydroxypyridine, is an organic compound with a molecular formula of C5H6BrNO. It is a colorless solid that is insoluble in water and has a molecular weight of 181.01 g/mol. 4-Bromo-5,6-dihydropyridin-2(1H)-one has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a precursor to other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis Methods : 4-Bromo-5,6-dihydropyridin-2(1H)-one and its derivatives are synthesized through various methods, including β,γ-unsaturated α-bromo-ketene/imine cycloaddition, which leads to 3-bromo-5,6-dihydropyridin-2-ones. These methods are pivotal in producing compounds with potential biological activities (Cardillo et al., 2004).
- Characterization Techniques : Characterization of these compounds often involves Nuclear Magnetic Resonance (NMR) spectroscopy, highlighting their structural intricacies (Rucins et al., 2020).
Utility in Synthesis of Other Compounds
- Intermediate for Synthesis : These compounds serve as intermediates in synthesizing various biologically active and amphiphilic derivatives, underpinning their versatility in medicinal chemistry (Wang et al., 2016).
- Applications in Organic Synthesis : They are employed in organic synthesis to construct lipid-like compounds and other cationic 1,4-dihydropyridine derivatives (Kalme et al., 2004).
Photocycloaddition and Fluorescent Probes
- Photocycloaddition Studies : Their utility in photocycloaddition reactions, especially in intramolecular settings, is significant. This contributes to the understanding of reaction dynamics under different conditions (Albrecht et al., 2008).
- Fluorescent Probe Development : Remarkably, 4-Bromo-5,6-dihydropyridin-2(1H)-one derivatives are used in developing fluorescent probes for detecting ions like CN-, illustrating their potential in analytical chemistry (Xue et al., 2021).
Biomedical Research
- Cholinesterase Enzyme Inhibition : Some derivatives of 4-Bromo-5,6-dihydropyridin-2(1H)-one are evaluated for their cholinesterase enzyme inhibition properties, indicating their potential in treating disorders like Alzheimer's disease (Sellitepe et al., 2019).
- Antioxidant Activities : These compounds are also investigated for their antioxidant properties, which could be relevant in combating oxidative stress-related diseases (Sellitepe et al., 2019).
Propiedades
IUPAC Name |
4-bromo-2,3-dihydro-1H-pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-4-1-2-7-5(8)3-4/h3H,1-2H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYEJLHNYBCFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

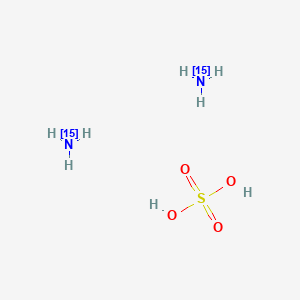


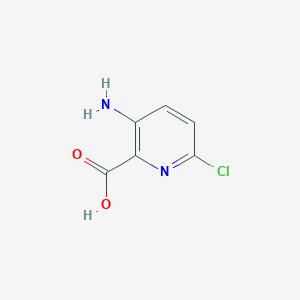
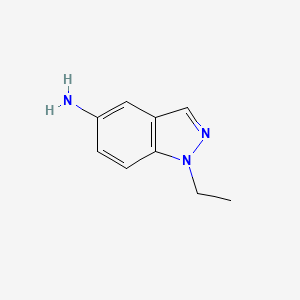
![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)
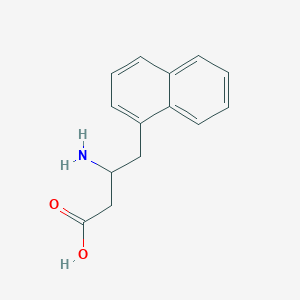
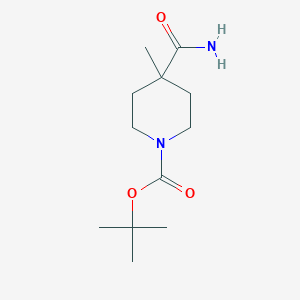
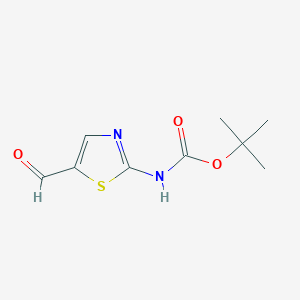



![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)
